

Application of Furazolidone-d4 in the Analysis of Shrimp and Fish Samples

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Compound of Interest

Compound Name: *Furazolidone-d4*

Cat. No.: *B565170*

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Introduction

Furazolidone, a nitrofuran antibiotic, has been widely used in aquaculture to treat bacterial and protozoan infections in shrimp and fish. However, due to concerns about its potential carcinogenic and mutagenic effects, its use in food-producing animals has been banned in many countries, including the European Union and the United States.[1] Regulatory bodies worldwide monitor seafood for the presence of furazolidone residues to ensure food safety.

Furazolidone is rapidly metabolized in organisms, and its parent form is often undetectable. Therefore, analytical methods focus on the detection of its stable, tissue-bound metabolite, 3-amino-2-oxazolidinone (AOZ).[2][3][4] To ensure the accuracy and reliability of these analytical methods, a stable isotopically labeled internal standard is crucial. **Furazolidone-d4** (3-amino-2-oxazolidinone-d4, AOZ-d4) serves as an ideal internal standard for the quantification of AOZ in shrimp and fish tissues by compensating for matrix effects and variations during sample preparation and analysis.[5][6] This document provides detailed application notes and protocols for the use of **Furazolidone-d4** in the testing of shrimp and fish samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Principle

The analytical method involves the release of the protein-bound AOZ metabolite from tissue samples through acid hydrolysis. The released AOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a stable derivative, NPAOZ.[2][7][8] A known amount of the internal standard, **Furazolidone-d4** (which also undergoes derivatization to NPAOZ-d4), is

added at the beginning of the sample preparation process. The derivatized analytes are then extracted, purified, and analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (NPAOZ) to the internal standard (NPAOZ-d4).

Quantitative Data Summary

The following tables summarize the performance characteristics of analytical methods using **Furazolidone-d4** as an internal standard for the analysis of AOZ in shrimp and fish.

Table 1: Method Performance for AOZ Analysis in Shrimp

Parameter	Reported Value	Reference
Recovery	88-110%	[9]
Decision Limit ($CC\alpha$)	0.12-0.23 $\mu\text{g/kg}$	[9]
Detection Capability ($CC\beta$)	0.21-0.38 $\mu\text{g/kg}$	[9]
Linearity (R^2)	> 0.9998	

Table 2: Method Performance for AOZ Analysis in Fish

Parameter	Reported Value	Reference
Recovery	95.6-102.8%	[3]
Limit of Detection (LOD)	0.05 ng/g (0.05 $\mu\text{g/kg}$)	[3]
Decision Limit ($CC\alpha$)	0.19 - 0.43 $\mu\text{g/kg}$	[10]
Detection Capability ($CC\beta$)	0.23 - 0.54 $\mu\text{g/kg}$	[10]

Experimental Protocols

This section provides a detailed protocol for the determination of AOZ in shrimp and fish tissue using **Furazolidone-d4** as an internal standard.

Reagents and Materials

- Solvents: Methanol (MeOH), Ethyl Acetate (EtOAc), Acetonitrile (MeCN), Hexane (all HPLC or LC-MS grade)
- Acids and Bases: Hydrochloric acid (HCl), Sodium Hydroxide (NaOH), Formic acid
- Salts: Dipotassium hydrogen phosphate (K_2HPO_4), Sodium chloride (NaCl), Magnesium sulfate ($MgSO_4$)
- Derivatizing Reagent: 2-nitrobenzaldehyde (2-NBA)
- Standards: 3-amino-2-oxazolidinone (AOZ), 3-amino-2-oxazolidinone-d4 (**Furazolidone-d4**, AOZ-d4)
- Water: Deionized or ultrapure water
- Equipment: Homogenizer, centrifuge, vortex mixer, water bath, evaporator (e.g., TurboVap), solid-phase extraction (SPE) manifold, LC-MS/MS system.

Standard Solution Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of AOZ and **Furazolidone-d4** in methanol.
- Intermediate Standard Solution: Prepare a mixed working standard solution containing both AOZ and **Furazolidone-d4** at a suitable concentration (e.g., 1 $\mu\text{g/mL}$) by diluting the stock solutions in methanol.
- Spiking Solution: Further dilute the intermediate standard solution to create spiking solutions at various concentrations for method validation and calibration curve preparation.

Sample Preparation

- Homogenization: Homogenize approximately 2 g of shrimp or fish tissue until a uniform consistency is achieved.[7]
- Spiking: Add a known amount of **Furazolidone-d4** internal standard solution to the homogenized sample.

- Hydrolysis and Derivatization:
 - Add 10 mL of 0.125 M HCl to the sample.[\[7\]](#)
 - Add 400 μ L of 50 mM 2-NBA in methanol.[\[7\]](#)
 - Vortex the sample for 15 seconds.[\[7\]](#)
 - Incubate overnight (approximately 16 hours) in a shaking water bath at 37°C.[\[7\]](#)[\[11\]](#)
- Neutralization:
 - Cool the sample to room temperature.
 - Add 1 mL of 0.1 M K_2HPO_4 and adjust the pH to 7.3 ± 0.2 with 0.8 M NaOH.[\[7\]](#)
- Liquid-Liquid Extraction (LLE):
 - Add approximately 0.5 g of NaCl and 12 mL of ethyl acetate to the neutralized sample.[\[7\]](#)
 - Vortex vigorously for 15 seconds.[\[7\]](#)
 - Centrifuge at 3000-4000 rpm for 5 minutes.[\[7\]](#)[\[11\]](#)
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction step with another portion of ethyl acetate.
 - Combine the organic extracts.
- Evaporation and Reconstitution:
 - Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
 - Reconstitute the residue in a suitable volume (e.g., 1 mL) of mobile phase (e.g., 50:50 methanol:water).[\[10\]](#)

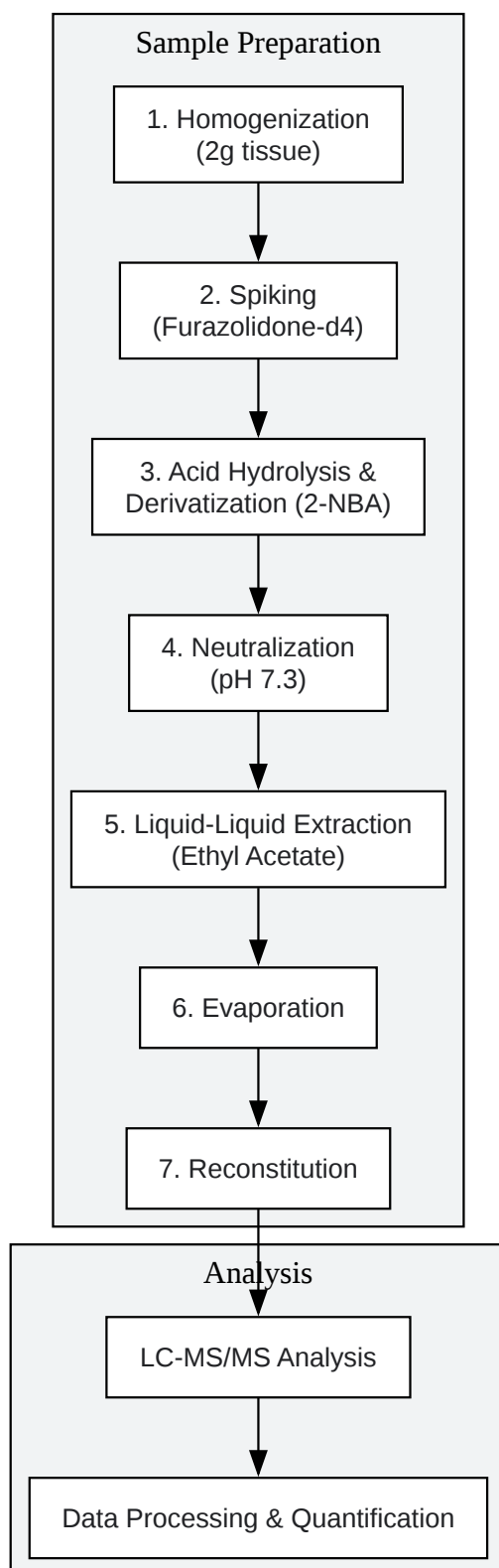
- Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
 - Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water or 5 mM ammonium formate) and mobile phase B (e.g., methanol or acetonitrile).[\[6\]](#)[\[9\]](#)
 - Flow Rate: 0.2-0.4 mL/min.
 - Injection Volume: 10-20 µL.
- Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two transitions for both the derivatized AOZ (NPAOZ) and the derivatized internal standard (NPAOZ-d4). The specific mass transitions will depend on the instrument used.

Visualizations

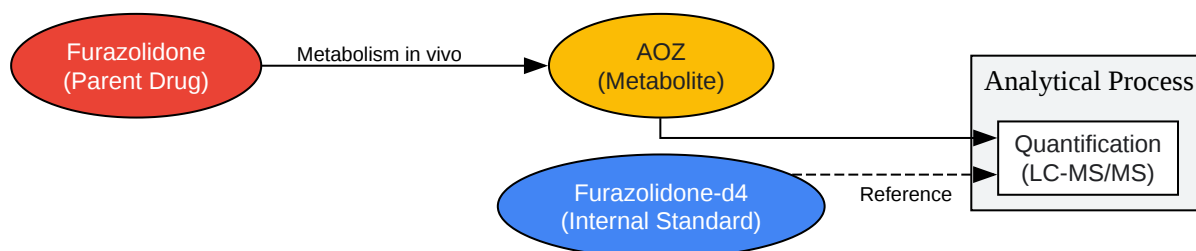
Experimental Workflow



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Caption: Workflow for the analysis of AOZ in shrimp and fish.

Logical Relationship of Components



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Caption: Role of **Furazolidone-d4** in AOZ quantification.

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